Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester
Description
Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester is a halogenated aromatic ester characterized by a bromine atom at the 5-position, methoxy groups at the 2- and 4-positions, and a beta-oxo (keto) group on the propanoic acid side chain. The methyl ester functional group enhances its lipophilicity, influencing its pharmacokinetic properties. Its synthesis likely involves electrophilic bromination and methoxylation of a precursor aromatic ring, followed by esterification and keto-group introduction via Claisen condensation or similar methods.
Properties
IUPAC Name |
methyl 3-(5-bromo-2,4-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-16-10-6-11(17-2)8(13)4-7(10)9(14)5-12(15)18-3/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQPNCXDZVUOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CC(=O)OC)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167833 | |
| Record name | Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-β-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598387-86-0 | |
| Record name | Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-β-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1598387-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-β-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester, also known by its CAS number 117869879, is a compound of interest in various biological research contexts due to its potential therapeutic properties. This article explores the biological activity of this compound, including its antioxidant, antibacterial, and anticancer effects, supported by relevant data and case studies.
- Molecular Formula : C12H13BrO4
- Molecular Weight : 317.13 g/mol
Antioxidant Activity
Research indicates that compounds similar to benzenepropanoic acid derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Benzenepropanoic acid derivative | 33 | 8.13 |
Antibacterial Activity
The antibacterial activity of benzenepropanoic acid derivatives has been documented against various pathogens. For example, a study highlighted the effectiveness of related compounds against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1875 |
| Escherichia coli | 1500 |
Anticancer Activity
In vitro studies have demonstrated that benzenepropanoic acid derivatives can induce apoptosis in cancer cell lines. For example, one study reported that a related compound induced apoptosis in the MCF-7 breast cancer cell line at concentrations as low as 1600 ppm.
Case Studies
-
Study on Antioxidant and Antibacterial Properties
- A study published in PMC highlighted the antioxidant and antibacterial activities of extracts containing benzenepropanoic acid derivatives. The methanol extract exhibited significant antioxidant activity with an IC50 value of 33 ppm and showed effective antibacterial activity against Staphylococcus aureus with an MIC of 1875 ppm .
- GC-MS Profiling
- Virtual Screening for Anticancer Properties
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, with comparisons to the target compound:
Key Comparison Points
Substituent Effects: Halogens: Bromine (5-Br) in the target compound enhances molecular weight and polarizability compared to fluorine (4-F) in analogs . Methoxy vs. Hydroxy/tert-Butyl: Methoxy groups (2,4-OCH₃) increase lipophilicity and electron-donating effects, whereas hydroxy or tert-butyl groups (as in ) confer steric bulk and antioxidant properties via radical scavenging.
Bioactivity: The 3,5-di-tert-butyl-4-hydroxy analog is a known antioxidant, while halogenated derivatives (e.g., 4-F ) are often explored for metabolic stability in drug design.
Physical Properties: The target compound’s molecular weight (est. ~347 g/mol) exceeds non-halogenated analogs (e.g., C₁₀H₁₀O₃, ~178 g/mol ), impacting solubility and chromatographic retention times. Dimethoxy groups improve solubility in polar organic solvents compared to long-chain alkoxy derivatives (e.g., hexadecyloxy ).
Synthetic Accessibility :
- Bromination at the 5-position may require regioselective electrophilic substitution, whereas tert-butyl groups in are introduced via Friedel-Crafts alkylation. The beta-oxo group is likely formed via keto-ester condensation.
Q & A
Basic: What are the recommended synthetic routes for preparing 5-bromo-2,4-dimethoxy-β-oxo-benzenepropanoic acid methyl ester, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Esterification : Start with β-oxo-benzenepropanoic acid (or derivatives) and methyl alcohol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
Bromination : Introduce bromine at the 5-position using electrophilic substitution (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions). Reaction temperature (0–25°C) and stoichiometry (1:1 Br₂:substrate) are critical to avoid over-bromination .
Methoxylation : Protect hydroxyl groups at 2- and 4-positions via methyl ether formation (e.g., dimethyl sulfate or methyl iodide in alkaline media) .
Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, monitor intermediates via TLC/HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields >70% are achievable with rigorous control of reaction kinetics .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- NMR :
- GC-MS : Molecular ion peak at m/z corresponding to C₁₁H₁₁BrO₅ (exact mass ~331.1) and fragmentation patterns (e.g., loss of Br or methoxy groups) .
- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O of methoxy) .
Advanced: How do electron-withdrawing substituents (e.g., bromine) influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer:
The 5-bromo group acts as an electron-withdrawing meta-director, polarizing the aromatic ring and increasing electrophilicity at the β-oxo ester carbonyl. This enhances reactivity toward nucleophiles (e.g., amines, hydrazines) by stabilizing transition states through resonance and inductive effects. Computational modeling (DFT at B3LYP/6-31G*) can predict activation energies and regioselectivity for substitution pathways .
Advanced: How can researchers reconcile discrepancies in reported bioactivity data for structurally similar β-oxo aryl esters?
Answer:
Discrepancies often arise from:
- Structural variations : Even minor substituent changes (e.g., tert-butyl vs. methoxy groups) alter steric/electronic profiles, impacting biological targets .
- Assay conditions : Standardize bioactivity assays (e.g., antifungal tests using Candida albicans ATCC 10231) with controlled pH, temperature, and solvent (DMSO concentration ≤1%) .
- Synergistic effects : Co-extracted compounds in natural matrices (e.g., fatty acid esters) may enhance or mask activity, necessitating HPLC purification prior to testing .
Advanced: What computational strategies are recommended for predicting the compound’s stability under varying pH and temperature conditions?
Answer:
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., ester hydrolysis) at pH 2–12 and 25–80°C using software like GROMACS.
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for methoxy and ester groups to identify labile sites.
- Validation : Cross-reference predictions with accelerated stability studies (ICH Q1A guidelines) using HPLC-UV to quantify degradation products .
Basic: What purification methods are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate and brine.
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate, 10–50%). Monitor fractions by TLC (Rf ~0.3–0.5).
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation .
Advanced: How can researchers elucidate the compound’s mechanism of action in antioxidant assays (e.g., DPPH radical scavenging)?
Answer:
- Kinetic Studies : Measure IC₅₀ values at timed intervals to distinguish between H-atom transfer (rapid) and electron transfer (slow) mechanisms.
- ESR Spectroscopy : Directly detect radical adducts formed during DPPH quenching.
- SAR Analysis : Compare with analogs (e.g., non-brominated or nitro-substituted derivatives) to identify critical substituents for activity .
Advanced: What are the implications of the compound’s logP value on its pharmacokinetic profile, and how can this be experimentally determined?
Answer:
- logP Measurement : Use shake-flask method (octanol/water partitioning) with HPLC quantification. Predicted logP ~2.5–3.0 (bromine increases hydrophobicity).
- PK Implications : Moderate lipophilicity suggests good membrane permeability but potential hepatic metabolism. Pair with in vitro microsomal assays (CYP450 isoforms) to assess metabolic stability .
Basic: What are the recommended storage conditions to maintain the compound’s stability over long-term studies?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis.
- Solvent : Dissolve in anhydrous DMSO (≤10 mM) for biological assays; avoid aqueous buffers unless freshly prepared .
Advanced: How can cryo-EM or X-ray crystallography be applied to study interactions between this compound and biological targets (e.g., enzymes)?
Answer:
- Co-crystallization : Soak target proteins (e.g., fungal CYP51) with the compound at 10 mM in crystallization buffer (pH 7.4).
- Data Collection : Resolve structures at ≤2.5 Å resolution to map binding pockets (e.g., bromine’s halogen bonding with active-site residues).
- MD Refinement : Validate static structures with dynamic simulations to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
